1-(2-bromo-5-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine
Description
1-(2-Bromo-5-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine is a synthetic pyrrolidine derivative featuring a brominated and methoxy-substituted benzoyl group at position 1 and a 4-methoxyphenyl group at position 3 of the pyrrolidine ring. The bromine atom at the ortho position of ring A and methoxy groups at the para positions of both aromatic rings (A and B) suggest roles in electronic modulation, steric effects, and binding interactions with biological targets .
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-23-15-5-3-13(4-6-15)14-9-10-21(12-14)19(22)17-11-16(24-2)7-8-18(17)20/h3-8,11,14H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQOKDMBFYJKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=C(C=CC(=C3)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-5-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine typically involves multiple steps, including the bromination of methoxyphenyl precursors and the formation of the pyrrolidine ring. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and organoboron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-5-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while substitution of the bromine atom can produce various substituted phenyl derivatives.
Scientific Research Applications
1-(2-bromo-5-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-bromo-5-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The brominated methoxyphenyl group and the pyrrolidine ring can interact with specific binding sites, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Substituent Effects on Bioactivity
Key Observations:
Electronegativity and Bioactivity : The target compound’s bromine (electron-withdrawing) at ring A may enhance binding affinity, but its para-methoxy groups (electron-donating) likely counteract this effect, as seen in chalcones like 2h and 2p .
Methoxy Substitution : Methoxy groups at para positions (both rings) correlate with reduced potency in chalcones (e.g., 2p: IC50 = 70.79 μM), suggesting similar limitations for the target compound unless offset by other substituents .
Antioxidant and Anti-Inflammatory Potential
The target’s methoxy groups may similarly scavenge free radicals, though bromine’s bulkiness could hinder this activity .
Q & A
Q. What are the optimal synthetic routes for 1-(2-bromo-5-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine, and how do reaction conditions influence yield?
Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Nucleophilic substitution for bromine incorporation (e.g., using 2-bromo-5-methoxybenzoyl chloride).
- Coupling reactions (e.g., Suzuki or Buchwald–Hartwig) to attach the 4-methoxyphenyl group to the pyrrolidine core .
- Optimization : Yield improvements (20–35%) are achieved by controlling temperature (60–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) .
- Monitoring : Reaction progress is tracked via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the structural conformation of this compound validated, and what crystallographic parameters are critical?
Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystal system : Triclinic (P1) with unit cell parameters:
- a = 10.17 Å, b = 10.42 Å, c = 15.17 Å
- Angles: α = 91.83°, β = 106.15°, γ = 102.54° .
- Data quality : R factor < 0.05 and data-to-parameter ratio > 13 ensure reliability .
- Torsion angles : Key dihedral angles (e.g., between pyrrolidine and benzoyl groups) reveal steric effects influencing bioactivity .
Q. What spectroscopic techniques are essential for characterizing intermediates and final products?
Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) and bromine-induced deshielding .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 445.05 [M+H]⁺) and fragmentation patterns .
- IR spectroscopy : Carboxylic acid stretches (~1700 cm⁻¹) and aryl ether vibrations (~1250 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How do halogen (Br) and methoxy substituents influence binding interactions with biological targets?
Methodological Answer :
- Halogen bonding : The bromine atom acts as a halogen bond donor, enhancing affinity for electron-rich enzyme pockets (e.g., kinases) .
- Methoxy groups : Improve solubility and modulate π-π stacking with aromatic residues (e.g., in GPCRs) .
- SAR studies : Comparative assays with fluoro/chloro analogs show bromine’s superior steric bulk, increasing target selectivity by 3–5× .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer :
- Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding poses (e.g., ΔG = −9.2 kcal/mol for kinase inhibition) .
- ADMET prediction : SwissADME evaluates logP (~3.5), BBB permeability (CNS MPO score > 4), and CYP450 interactions .
- MD simulations : GROMACS assesses stability of ligand-target complexes (RMSD < 2 Å over 100 ns) .
Q. What strategies resolve contradictions in biological activity data across assay platforms?
Methodological Answer :
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal validation : Use SPR (binding kinetics) alongside cell-based assays (e.g., apoptosis via flow cytometry) .
- Meta-analysis : Pool data from ≥3 independent studies to identify outliers (e.g., Z-factor > 0.5 in HTS) .
Q. How does stereochemistry at the pyrrolidine ring impact pharmacological activity?
Methodological Answer :
- Chiral resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers .
- Activity comparison : The (R)-enantiomer often shows 10–50× higher potency than (S) in receptor-binding assays (e.g., σ₁R) .
- Crystallography : SC-XRD confirms absolute configuration (Flack parameter < 0.1) .
Q. What are the limitations of current synthetic methods, and how can they be addressed?
Methodological Answer :
- Low yields : Catalytic systems (e.g., CuI/L-proline for Ullmann coupling) improve efficiency from 25% to 45% .
- Byproducts : Gradient HPLC purification (10–90% acetonitrile) removes nitro-reduction byproducts .
- Scalability : Continuous-flow reactors reduce reaction time (from 24 h to 2 h) and improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
